![molecular formula C26H34N2O5 B4061759 N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide](/img/structure/B4061759.png)
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide
Overview
Description
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H34N2O5 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide is 454.24677219 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-N-isopropyl-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Opioids and Forensic Analysis
Research on synthetic opioids, like U-47700, emphasizes the quest for alternatives to opium-based derivatives, aiming for compounds with reduced side effects and abuse potential. The systematic evaluation of these new drug candidates involves studying their analgesic properties, binding selectivity, and potential for dependency. Such studies contribute to our understanding of opioid receptors and the development of safer pain management options (Elliott, Brandt, & Smith, 2016).
Radioligands for Brain Imaging
The development of radioligands for positron emission tomography (PET) imaging is crucial for diagnosing and researching neurological conditions. Compounds designed for targeting specific brain receptors help in understanding receptor distribution, function, and involvement in diseases. For instance, the synthesis and evaluation of novel radioligands for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain indicate the potential of these compounds in studying brain disorders (Fujinaga et al., 2012).
Enzyme Inhibitors for Disease Treatment
The synthesis and pharmacological evaluation of novel compounds as inhibitors for enzymes like histone deacetylases (HDACs) illustrate the ongoing research in identifying therapeutic agents for cancer and other diseases. These studies aim to understand the compounds' mechanism of action, efficacy, and potential side effects to develop effective treatments (Rodrigues et al., 2016).
Chemical Synthesis and Reactivity
Research in chemical synthesis explores the reactivity and potential applications of various compounds. Studies on the synthesis, reactivity, and applications of different chemical groups contribute to the broader knowledge of chemical properties and potential industrial or pharmaceutical applications. For example, the operationally simple synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent demonstrates advancements in synthetic chemistry methodologies (Withey & Bajic, 2015).
properties
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-3,4,5-trimethoxy-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-17(2)28(26(30)19-15-21(31-3)24(33-5)22(16-19)32-4)23(18-11-7-6-8-12-18)25(29)27-20-13-9-10-14-20/h6-8,11-12,15-17,20,23H,9-10,13-14H2,1-5H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIHLXUXYUMRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C1=CC=CC=C1)C(=O)NC2CCCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.